(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
Description
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-10-13-8-9-23(12-14(13)11-18(17)26-2)20(24)19-15-6-4-3-5-7-16(15)21-22-19/h10-11H,3-9,12H2,1-2H3,(H,21,22) |
InChI Key |
PJDTXBRNGHOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC4=C3CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines. Starting from 2-(3,4-dimethoxyphenyl)ethylamine , condensation with a carbonyl source (e.g., acetic anhydride) forms an amide, which undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the dihydroisoquinoline core.
Example Protocol :
-
React 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) with acetyl chloride (1.2 equiv) in dry dichloromethane (DCM) under nitrogen.
-
Add POCl₃ (1.5 equiv) dropwise at 0°C, then reflux at 80°C for 6 hours.
-
Quench with ice-water, neutralize with NaHCO₃, and extract with DCM to isolate 6,7-dimethoxy-3,4-dihydroisoquinoline .
Alternative Routes via Chloroacetylation
A patent method describes chloroacetylation of 2,2-diphenylethylamine followed by cyclization with P₂O₅ in xylene to form a chloromethyl-tetrahydroisoquinoline intermediate. While this route targets a related structure, adapting the conditions (e.g., substituting diphenylethylamine with a dimethoxy-substituted analog) could yield the desired fragment.
Synthesis of the 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Fragment
Cyclocondensation of β-Keto Esters with Hydrazines
Pyrazole rings are typically synthesized via cyclocondensation between β-keto esters and hydrazines. For the cycloheptapyrazole moiety, a β-keto ester derived from a cycloheptane derivative is required.
Stepwise Protocol :
-
Synthesis of Cycloheptane β-Keto Ester :
-
Cyclocondensation with Hydrazine :
Ruthenium-Catalyzed Annulation
Modern methods employ transition-metal catalysis for fused pyrazole synthesis. A study using [(p-cymene)RuCl₂]₂ and Cu(OAc)₂·H₂O in water facilitates C–H/N–H annulation between pyrazoles and alkynes. Adapting this for cycloheptane systems could yield the target fragment:
-
React 3-methyl-5-phenyl-1H-pyrazole with diphenylacetylene (1.1 equiv) in water with Ru catalyst (10 mol%) and Cu(OAc)₂ (1.2 equiv) at 100°C for 24 hours.
-
Isolate the cyclized product via column chromatography.
Coupling of Fragments via Methanone Bridge
Friedel-Crafts Acylation
The dihydroisoquinoline’s aromatic ring can undergo Friedel-Crafts acylation with the pyrazole-containing acyl chloride.
Procedure :
-
Synthesize 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonyl chloride by treating the pyrazole-carboxylic acid with thionyl chloride (SOCl₂).
-
React the acyl chloride (1.1 equiv) with 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) in DCM with AlCl₃ (1.5 equiv) at 0°C for 2 hours.
-
Quench with water and purify via recrystallization.
Nucleophilic Acyl Substitution
An alternative employs a pre-formed ketone linker. For example, coupling the isoquinoline’s amine group with a pyrazole-acid via EDC/HOBt chemistry:
-
Activate 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF.
-
Add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and stir at room temperature for 12 hours.
-
Isolate the product via extraction and chromatography.
Yield : 50–65%.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
Cyclocondensation of β-keto esters with hydrazines often produces regioisomers. Using methylhydrazine instead of hydrazine hydrate improves selectivity for the 1,3-disubstituted pyrazole. For example, substituting hydrazine hydrate with methylhydrazine in Step 3.1 increases yield to 75%.
Steric Hindrance in Coupling Reactions
Bulky substituents on the pyrazole or isoquinoline can hinder acylation. Employing microwave-assisted synthesis (e.g., 100°C, 30 minutes) enhances reaction efficiency.
Purification Difficulties
The product’s low solubility in common solvents necessitates optimized recrystallization. A 1:1 mixture of ethyl acetate and hexane achieves >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bischler-Napieralski + Friedel-Crafts | 4 | 40–55 | Uses classical reagents | Low yield due to steric hindrance |
| Ruthenium annulation + EDC coupling | 5 | 50–65 | High regioselectivity | Requires expensive catalysts |
| β-Keto ester cyclization + Nucleophilic substitution | 4 | 50–70 | Scalable for industrial production | Multi-step purification required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the methoxy groups or the isoquinoline ring.
Reduction: Reduction could occur at the carbonyl group, converting the methanone to a methanol derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoquinoline or cycloheptapyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with isoquinoline and pyrazole structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound can be compared to several structurally related molecules:
Key Observations :
- Isoquinoline Moieties: The 6,7-dimethoxy substitution is conserved across analogs (e.g., ), likely enhancing solubility and receptor binding via methoxy oxygen interactions.
- Pyrazole Variations : The cycloheptapyrazole in the target compound introduces steric strain compared to simpler pyrazoles (e.g., ), which may affect conformational flexibility and target selectivity.
Physicochemical and Pharmacokinetic Properties
- Solubility: The 6,7-dimethoxy groups enhance hydrophilicity, similar to isoquinoline alkaloids like papaverine .
- Stability : The strained cycloheptapyrazole ring could introduce hydrolytic sensitivity compared to aromatic pyrazoles in .
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 328.4 g/mol . The structure includes a dihydroisoquinoline moiety and a cycloheptapyrazole ring, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process often includes:
- Formation of the Isoquinoline Ring : Utilizing methoxy groups to enhance solubility and biological activity.
- Cyclization to Form Pyrazole : This step is crucial for establishing the cyclic structure that contributes to the compound's biological effects.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Neuroprotective Effects : The presence of isoquinoline structures suggests potential benefits in treating neurological disorders.
- Antimicrobial Properties : Compounds with similar structures have shown activity against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Neuropharmacological Studies :
- Antimicrobial Activity :
-
Anti-inflammatory Mechanisms :
- Investigations into the anti-inflammatory properties revealed that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers .
Q & A
Q. What methodologies are recommended for synthesizing and purifying this compound to ensure high yield and purity?
- Methodological Answer: Synthesis should involve multi-step protocols targeting the isoquinoline and cycloheptapyrazole moieties. Key steps include:
- Cyclocondensation of precursors under nitrogen to prevent oxidation of methoxy groups.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Yield optimization by adjusting reaction temperatures (60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation steps).
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm proton environments and quaternary carbons.
- X-ray crystallography for absolute configuration determination (if crystals are obtainable).
- Mass spectrometry (HRMS-ESI) for molecular ion validation.
- Computational modeling (DFT calculations at B3LYP/6-31G* level) to predict electronic distributions and reactive sites .
| Technique | Key Parameters |
|---|---|
| ¹H NMR | δ 3.8–4.1 (methoxy), δ 6.7–7.2 (aromatic) |
| HRMS-ESI | [M+H]⁺ calculated: 449.2124; observed: 449.2121 |
Q. What experimental conditions are critical for studying its reactivity with nucleophiles or electrophiles?
- Methodological Answer:
- Conduct reactions in anhydrous solvents (THF, DCM) under inert atmosphere.
- Monitor kinetics via UV-Vis spectroscopy (time-resolved scans at λ = 300–400 nm).
- Use TLC (silica-coated plates, iodine visualization) to track intermediate formation.
- For electrophilic substitutions, prioritize regioselectivity studies using HNO₃/H₂SO₄ (nitration) or AlCl₃-catalyzed Friedel-Crafts reactions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its environmental fate and degradation pathways?
- Abiotic degradation: Expose to UV light (λ = 254 nm) in aqueous buffer (pH 5–9) and analyze degradation products via LC-MS/MS.
- Biotic degradation: Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolite formation.
- Data interpretation: Use QSAR models to predict bioaccumulation potential and half-life in environmental compartments.
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer:
- Assay standardization: Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., HEK293 cytotoxicity) assays.
- Control experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and validate membrane permeability using fluorescence probes.
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to identify systemic variability .
Q. How to optimize computational models for predicting its binding affinity to protein targets?
- Methodological Answer:
Q. What experimental designs mitigate confounding variables in stability studies under thermal or oxidative stress?
- Main plots : Temperature (25°C, 40°C, 60°C).
- Subplots : Oxidative conditions (H₂O₂, AIBN).
- Replicates : n = 4 per group, analyzed via HPLC-PDA at t = 0, 24, 48 hrs.
- Data normalization : Express degradation % relative to initial concentration.
Q. How to elucidate the mechanism of action in enzyme inhibition assays with conflicting kinetic data?
- Methodological Answer:
- Steady-state kinetics : Measure initial rates at varying substrate concentrations (0.1–10 × Kₘ).
- Inhibition mode : Fit data to Lineweaver-Burk plots; competitive inhibition shows intersecting lines.
- Surface plasmon resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) to confirm reversibility .
Q. What methodologies validate the compound’s role in modulating cellular signaling pathways with high noise-to-signal ratios?
- Methodological Answer:
Q. How to integrate structural data with functional assays to refine structure-activity relationship (SAR) models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
